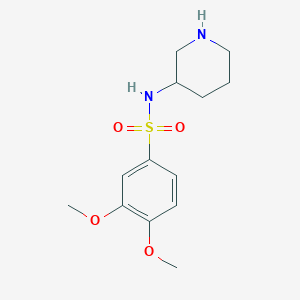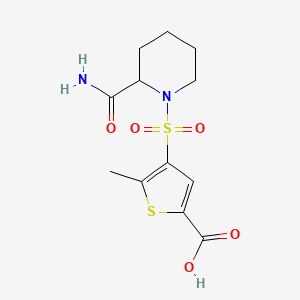
4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid, also known as CMPD101, is a novel small molecule inhibitor that has been developed for use in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid works by inhibiting the activity of certain enzymes in the body, specifically the enzyme SIRT2. This enzyme is involved in various cellular processes, including cell division, DNA repair, and metabolism. By inhibiting SIRT2, this compound can disrupt these processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-cancer and anti-inflammatory properties in animal models. This compound has also been shown to affect certain signaling pathways in the body, which could have implications for the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger compounds. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the effects of this compound on humans are still unknown, which limits its potential use in clinical trials.
未来方向
There are several future directions for research on 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid. One area of interest is the development of more potent and selective SIRT2 inhibitors. Another area of interest is the study of the effects of this compound on other enzymes and signaling pathways in the body. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of ongoing research.
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its potential use in the treatment of cancer, inflammation, and other diseases is an area of ongoing research. While the synthesis of this compound is complex and its effects on humans are still unknown, its use in lab experiments has provided valuable insights into the role of certain enzymes and signaling pathways in the body.
合成方法
The synthesis of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid involves several steps, including the preparation of 2-chloro-5-methylthiophene-3-carboxylic acid, the formation of 4-(2-aminopiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid, and the final coupling of the amine with the acid to form this compound. The process is complex and requires expertise in organic chemistry.
科学研究应用
4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid has been used in various scientific research studies, including cancer research, inflammation research, and other diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been used to study the role of certain enzymes in the body and their potential as therapeutic targets for various diseases.
属性
IUPAC Name |
4-(2-carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-7-10(6-9(20-7)12(16)17)21(18,19)14-5-3-2-4-8(14)11(13)15/h6,8H,2-5H2,1H3,(H2,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGRTUIGKDSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)N2CCCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

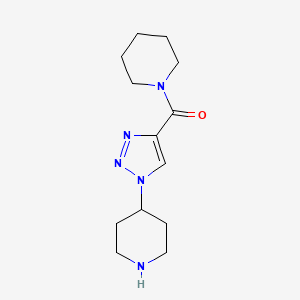
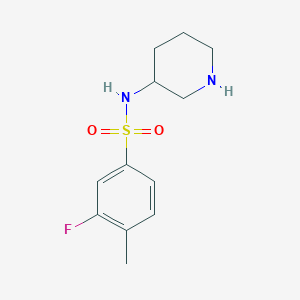
![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

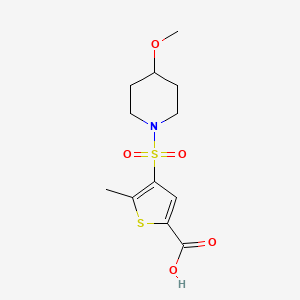
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
